4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline
CAS No.:
Cat. No.: VC20537283
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline -](/images/structure/VC20537283.png)
Specification
Molecular Formula | C14H15ClN2O3 |
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Molecular Weight | 294.73 g/mol |
IUPAC Name | 4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline |
Standard InChI | InChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1 |
Standard InChI Key | WUEYQYJDROCGJG-VIFPVBQESA-N |
Isomeric SMILES | CC1=NC2=CC(=C(C=C2C(=N1)Cl)O[C@H]3CCOC3)OC |
Canonical SMILES | CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC3CCOC3)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline delineates its structure:
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A quinazoline core (a bicyclic system comprising fused benzene and pyrimidine rings) substituted at positions 4, 7, 2, and 6.
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Position 4: Chlorine atom.
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Position 7: Methoxy group (-OCH₃).
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Position 2: Methyl group (-CH₃).
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Position 6: (3S)-Oxolan-3-yloxy group (a tetrahydrofuran ring attached via an ether linkage).
The molecular formula is C₁₇H₁₈ClN₃O₄, yielding a molecular weight of 363.80 g/mol (calculated using atomic masses from PubChem ).
Stereochemical Considerations
The (3S)-oxolan-3-yloxy group introduces chirality at the tetrahydrofuran ring’s third carbon. Stereoselective synthesis would be critical to ensure the desired (S)-configuration, as enantiomeric purity often influences biological activity .
Table 1: Structural Comparison with Analogous Quinazolines
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis likely begins with functionalization of the quinazoline core. A plausible route involves:
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Quinazoline Ring Construction: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic conditions .
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Substituent Introduction:
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Chlorination at Position 4: Using POCl₃ or other chlorinating agents .
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Methoxy Group at Position 7: Nucleophilic aromatic substitution with methanol or methoxide ions .
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Methyl Group at Position 2: Friedel-Crafts alkylation or directed ortho-metalation strategies.
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6-(3S-Oxolan-3-yl-oxy) Installation: Mitsunobu reaction coupling (3S)-oxolan-3-ol with a hydroxylated quinazoline intermediate .
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Hypothetical Reaction Conditions
Building on methods from analogous syntheses :
Table 2: Proposed Synthesis Steps
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Likely sensitive to strong acids/bases due to the hydrolytically labile chloro and ether groups. Storage under inert gas (N₂/Ar) at 2–8°C is recommended .
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (s, 1H, C5-H), 7.20 (s, 1H, C8-H), 4.80–4.70 (m, 1H, oxolan-OCH), 3.90 (s, 3H, OCH₃), 2.70 (s, 3H, C2-CH₃) .
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MS (ESI+): m/z 364.1 [M+H]⁺.
Biological Activity and Applications
Anticancer Hypotheses
Similar compounds exhibit antiproliferative effects in vitro. For example, 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline showed IC₅₀ = 12 nM against breast cancer cell lines . The target compound’s tetrahydrofuran moiety could improve blood-brain barrier penetration, expanding therapeutic scope.
Challenges and Future Directions
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Stereochemical Purity: Asymmetric synthesis of the (3S)-oxolan moiety requires chiral catalysts or resolution techniques.
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Metabolic Stability: Ether linkages may be susceptible to cytochrome P450 oxidation, necessitating prodrug strategies.
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Target Validation: High-throughput screening against kinase panels is needed to identify precise biological targets.
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